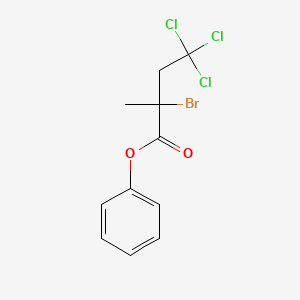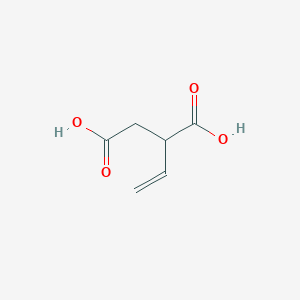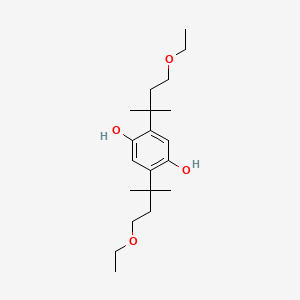![molecular formula C12H15ClO2S B14321906 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid CAS No. 110577-63-4](/img/structure/B14321906.png)
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid is an organic compound with a molecular formula of C12H15ClO2S This compound features a chlorophenyl group attached to a sulfanyl group, which is further connected to a dimethylbutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid typically involves the reaction of 4-chlorothiophenol with 3,3-dimethylbutanoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like bromine or nitric acid, with solvents such as acetic acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur derivatives.
Substitution: Brominated or nitrated aromatic compounds.
科学的研究の応用
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress levels. The chlorophenyl group can interact with specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]phenylacetic acid
- 3-[(4-Chlorophenyl)sulfanyl]-2-acetamidopropanoic acid
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylbutanoic acid moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity profiles.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
110577-63-4 |
|---|---|
分子式 |
C12H15ClO2S |
分子量 |
258.76 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c1-12(2,3)10(11(14)15)16-9-6-4-8(13)5-7-9/h4-7,10H,1-3H3,(H,14,15) |
InChIキー |
JBTVHAOPCCDXOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(=O)O)SC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


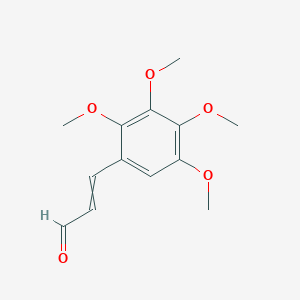
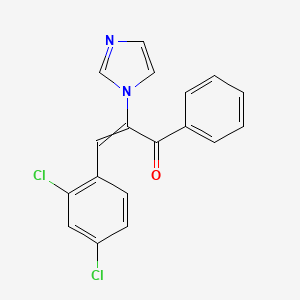
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
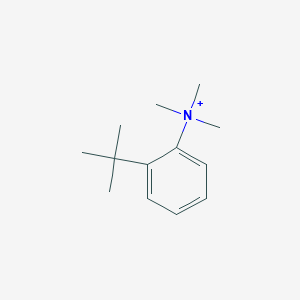
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
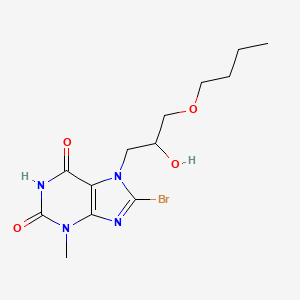
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
